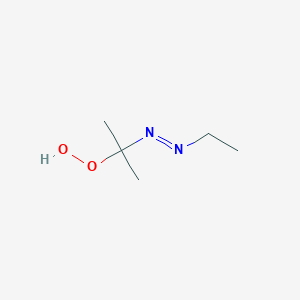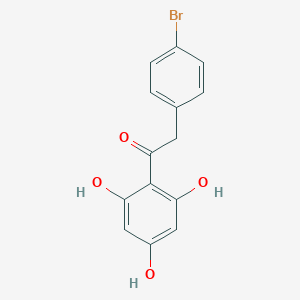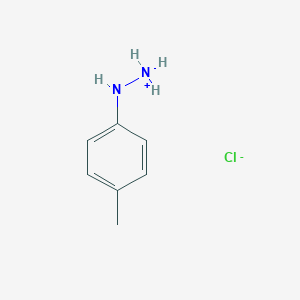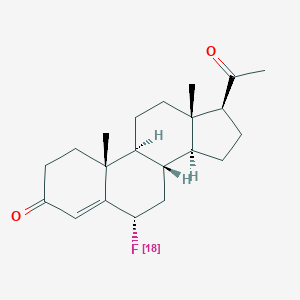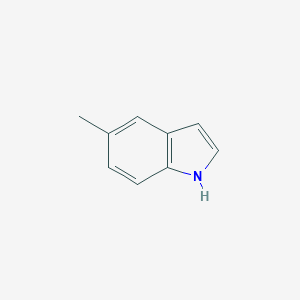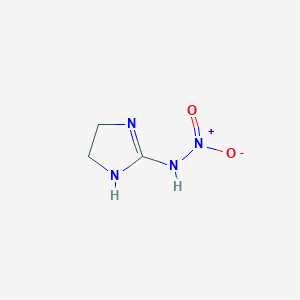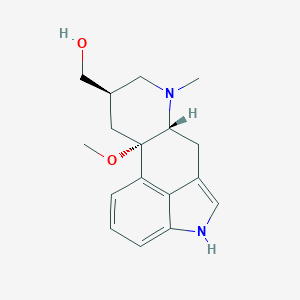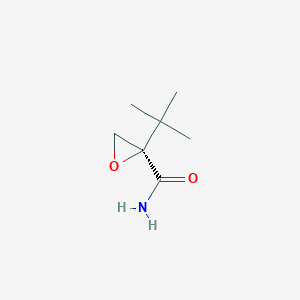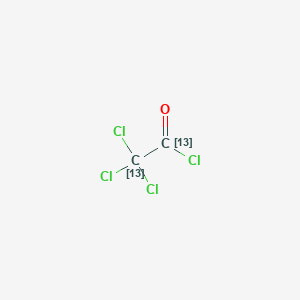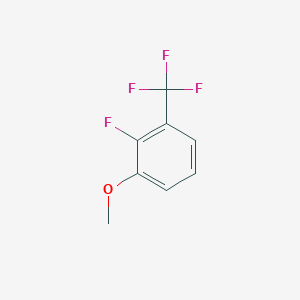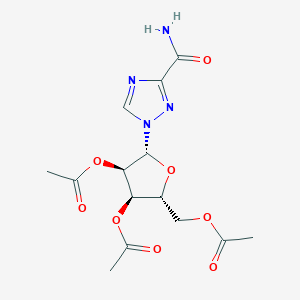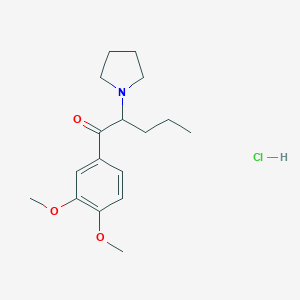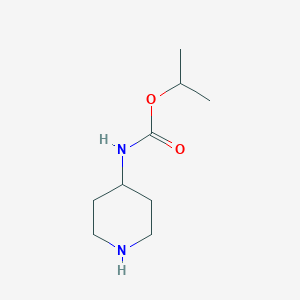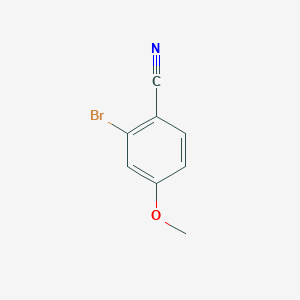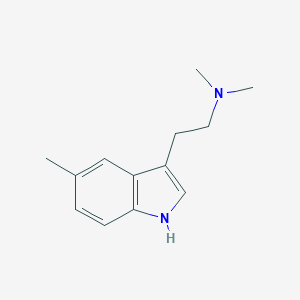
Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-
描述
The compound "Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-" is a structurally diverse molecule that has been the subject of various studies due to its potential biological activities. It is a derivative of indole, a heterocyclic compound known for its presence in many natural products and pharmaceuticals. The addition of a dimethylaminoethyl group at the third position and a methyl group at the fifth position on the indole ring can significantly alter its chemical and pharmacological properties.
Synthesis Analysis
The synthesis of indole derivatives with dimethylaminoethyl groups has been explored in several studies. For instance, a novel synthetic route to 3-(3-dimethylaminocyclobutyl)indoles was developed to identify molecules with potential oral bioavailability in humans . Another study focused on the synthesis of 1-[2-(dimethylamino)ethyl]-7,12-dihydro-3H- -benzoxepino[4,3-e]indole, which was proposed as a potential antidepressant agent . These syntheses involve key steps such as regioselective electrophilic substitution and the construction of the dimethylaminoethyl side chain.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial in determining their pharmacological activity. The overlay of the structures of doxepin and serotonin led to the proposal of a potential antidepressant agent with a dimethylaminoethyl side chain . The specific interactions between the indole derivatives and other molecules, such as the formation of a ground-state complex with ethanol, also highlight the importance of the molecular structure in understanding the compound's behavior .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their biological activity and synthesis. For example, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole under the 1,4-addition scheme forms biologically active compounds . Additionally, the treatment of alkyl 3-dimethylamino-2-(indol-3-yl)propenoates with different dinucleophiles can lead to the synthesis of meridianine analogues and other condensed indolyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The absorption and fluorescence spectra of these compounds can be altered by interactions with polar molecules, as seen in the study of 5-dimethylamino-3,3-dimethyl-2-(p-nitrophenyl)-3H-indole . The pharmacokinetics and metabolism of alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, reveal that the drug is rapidly absorbed and metabolized, with a significant portion excreted intact in urine .
科学研究应用
Indole Synthesis and Classification
Indole synthesis has been a focal point in organic chemistry, aiming to create diverse structures for various applications. A comprehensive review by Taber and Tirunahari (2011) classifies indole syntheses into nine strategic approaches, highlighting the importance of indole alkaloids in organic synthesis. This classification provides a foundation for developing new methods for indole construction, crucial for advancing research in medicinal chemistry and drug discovery Taber & Tirunahari, 2011.
Indole Derivatives in Cancer Research
Indole derivatives have shown potential antiproliferative effects on various cancers both in vitro and in vivo. Song et al. (2020) review the development of indole alkaloids, synthetic dimers, and hybrids, emphasizing their role in cancer therapy. The study highlights the structural diversity of indole derivatives and their ability to act on diverse targets in cancer cells, presenting these compounds as valuable scaffolds for novel anticancer agents Song et al., 2020.
Indole Derivatives in Hepatic Protection
Wang et al. (2016) discuss the pharmacokinetics of Indole-3-Carbinol (I3C) and its major derivatives, emphasizing their protective effects on chronic liver injuries. The review outlines the pleiotropic mechanisms through which indoles exert anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation effects, showcasing their therapeutic potential in hepatic protection Wang et al., 2016.
Umpolung Strategies for Indole Functionalization
Deka, Deb, and Baruah (2020) focus on the C2-functionalization of indole via umpolung, highlighting its significance in synthetic and pharmaceutical chemistry. The review explores indirect approaches for indole umpolung, offering insights into novel strategies for synthesizing C2-functionalized indoles, which are crucial for developing new pharmaceuticals Deka, Deb, & Baruah, 2020.
Indole Alkaloids in Natural Products
Indole alkaloids derived from natural sources exhibit a wide range of pharmacological activities. The review by Omar et al. (2021) provides a comprehensive overview of plant-based indole alkaloids, discussing their pharmacological potential and highlighting the need for further evaluation to identify new lead compounds for drug development Omar et al., 2021.
未来方向
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
属性
IUPAC Name |
N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-4-5-13-12(8-10)11(9-14-13)6-7-15(2)3/h4-5,8-9,14H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGJLYBZSJSCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176641 | |
| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- | |
CAS RN |
22120-39-4 | |
| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22120-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-N,N-dimethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC88623 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,5-Trimethyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-N,N-dimethyltryptamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-N,N-DIMETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIX0SK1CCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



